molecular formula C32H23N3O4S2 B2461924 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate CAS No. 391896-90-5

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate

Cat. No.: B2461924
CAS No.: 391896-90-5
M. Wt: 577.67
InChI Key: JLIBYBCKPWBQGW-LGUFXXKBSA-N
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Description

The compound (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate features a complex hybrid structure integrating multiple pharmacophoric motifs. Key structural elements include:

  • Benzo[d]thiazole: A heterocyclic aromatic system known for its electron-withdrawing properties and role in enhancing bioactivity.
  • Cyanovinyl linker: A conjugated π-system that may influence electronic properties and binding affinity.
  • Dihydroisoquinoline sulfonyl group: A fused bicyclic amine with sulfonyl substitution, likely contributing to solubility and target interaction.
  • Benzoyl ester: A common functional group in prodrug design, affecting pharmacokinetics.

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O4S2/c33-20-26(31-34-29-7-3-4-8-30(29)40-31)19-22-9-13-27(14-10-22)39-32(36)24-11-15-28(16-12-24)41(37,38)35-18-17-23-5-1-2-6-25(23)21-35/h1-16,19H,17-18,21H2/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBYBCKPWBQGW-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a complex organic molecule notable for its unique structural features and potential biological activities. This compound integrates a benzo[d]thiazole moiety, known for its diverse pharmacological properties, and a sulfonamide group derived from 3,4-dihydroisoquinoline, which may enhance its biological activity.

Structural Characteristics

The molecular structure of this compound can be broken down into several functional groups:

  • Benzo[d]thiazole Moiety : Associated with antimicrobial and anticancer effects.
  • Cyanovinyl Group : May contribute to the compound's reactivity and biological interactions.
  • Sulfonamide Group : Often linked to neuroactive properties and modulation of central nervous system functions.

Biological Activity Overview

The biological activity of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate has not been extensively documented in literature. However, related compounds have demonstrated significant activities against various biological targets:

  • Anticancer Activity : Similar benzo[d]thiazole derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Compounds with related structures have been tested for anti-inflammatory activity using carrageenan-induced rat paw edema models, showing varying degrees of inhibition compared to standard drugs like Diclofenac sodium .
  • Neuroactive Properties : The presence of piperidine or isoquinoline structures often correlates with neuroactive effects, indicating potential applications in treating neurological disorders.

While specific mechanisms for this compound remain unclear, the following insights can be drawn from similar compounds:

  • Matrix Metalloproteinase Inhibition : Compounds with similar structures have been noted to inhibit MMPs, which play a crucial role in cancer metastasis and tissue remodeling.
  • Cell Cycle Disruption : Some derivatives have been shown to disrupt the cell cycle at the G2/M phase, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

A review of literature reveals several studies that provide insights into the biological activities of structurally related compounds:

StudyCompoundBiological ActivityMethodology
Benzo[d]thiazole derivativesAnticancerCell viability assays on multiple cancer lines
Various substituted phenyl compoundsAnti-inflammatoryCarrageenan-induced edema in rats
PIB-SOs derivativesAntiproliferativeChick chorioallantoic membrane assays

Example Study

In one study focusing on substituted phenyl compounds, several derivatives exhibited significant anti-inflammatory activity with inhibition rates ranging from 32.9% to 43.61% compared to a control group treated with Diclofenac sodium . This suggests that modifications in the phenolic structure can enhance pharmacological efficacy.

Synthesis and Characterization

The synthesis of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : Utilizing known synthetic pathways for thiazole ring formation.
  • Cyanovinyl Integration : Employing condensation reactions to introduce the cyanovinyl group.
  • Sulfonamide Coupling : Attaching the sulfonamide group through nucleophilic substitution reactions.

Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Structural Analogues from the International Journal of Molecular Sciences (2014)

describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) with sulfonylphenyl and halophenyl substituents. Key comparisons include:

Feature Target Compound Triazole Derivatives [7–9]
Core Structure Benzoate ester with benzo[d]thiazole and dihydroisoquinoline 1,2,4-Triazole-3(4H)-thione with sulfonylphenyl and difluorophenyl groups
Functional Groups Cyanovinyl, sulfonyl, benzothiazole Thione (C=S), sulfonyl, halogenated aryl
Spectral Data Hypothetical: Expected C≡N stretch (~2200 cm⁻¹), C=S absent C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) observed in IR; tautomerism confirmed via NMR
Synthetic Route Likely involves coupling of benzothiazole-cyanovinyl with sulfonylated benzoate Derived from hydrazinecarbothioamide cyclization under basic conditions

However, the absence of a thione group could reduce tautomerism-related stability issues observed in triazoles .

Ethyl Benzoate Derivatives from Molecules (2011)

lists ethyl benzoate analogs (e.g., I-6230, I-6273) with pyridazine or isoxazole substituents:

Feature Target Compound Ethyl Benzoate Derivatives (e.g., I-6230)
Core Structure Benzoyl ester with dihydroisoquinoline sulfonyl Ethyl benzoate with phenethylamino/isoxazole substituents
Bioactive Motieties Benzo[d]thiazole (anticancer/antimicrobial potential) Pyridazine/isoxazole (kinase inhibition, anti-inflammatory)
Solubility Moderate (sulfonyl and ester groups enhance hydrophilicity) Lower (alkyl chains dominate)
Metabolic Stability Ester hydrolysis may limit half-life Ethyl ester likely resistant to hydrolysis compared to benzoyl derivatives

Key Insight: The target compound’s dihydroisoquinoline sulfonyl group may improve aqueous solubility compared to I-6230’s phenethylamino substituents. However, its benzoyl ester could increase susceptibility to enzymatic cleavage relative to ethyl esters .

Research Implications and Gaps

  • Biological Activity : While analogous triazoles and benzoates show antimicrobial/kinase-inhibitory properties, the target compound’s dual heterocyclic systems may enable multitarget activity (e.g., anticancer via tubulin inhibition).
  • Data Limitations : Direct spectral or pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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